![molecular formula C13H14N4O3S2 B2378057 N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide CAS No. 893150-73-7](/img/structure/B2378057.png)

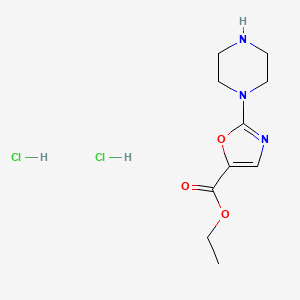

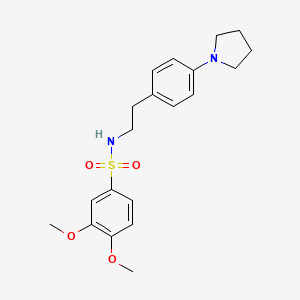

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula. The structure can be represented in various forms such as line-angle formula, condensed formula, or using 3D models .

Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions with specific reagents and conditions. The yield, purity, and cost-effectiveness of the synthesis process are important factors to consider .Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to determine the molecular structure .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions required for the reactions, and the products formed .Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, density, etc .Applications De Recherche Scientifique

Enzyme Inhibition

Sulfonamide derivatives, including those with thiadiazole moieties, have been studied for their inhibitory effects on carbonic anhydrase isozymes (hCA I and II), which are metalloenzymes present in almost all living organisms. These enzymes catalyze the synthesis of bicarbonate ion from carbon dioxide and water. The derivatives showed inhibitory activity, indicating their potential use in exploring therapeutic targets related to carbonic anhydrase isozymes (Gokcen et al., 2016).

Antifungal Activity

Compounds related to N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide have been reported to act as effective antifungal agents. Specifically, Ag(I) and Zn(II) complexes of aminobenzolamide derivatives, which are structurally similar, have shown potent inhibitory activities against several species of Aspergillus and Candida, with activities comparable to established antifungal agents. This highlights the potential for developing new antifungal therapies based on such molecular frameworks (Mastrolorenzo et al., 2000).

Anticancer Activity

The pharmacophore hybridization approach, utilizing thiadiazole and other moieties, has been employed to design drug-like small molecules with anticancer properties. This approach has led to the synthesis of compounds exhibiting significant anticancer activity, suggesting the utility of such molecular structures in developing novel anticancer therapies (Yushyn et al., 2022).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-4-ethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O3S2/c1-2-20-9-5-3-8(4-6-9)11(19)15-12-16-17-13(22-12)21-7-10(14)18/h3-6H,2,7H2,1H3,(H2,14,18)(H,15,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAFMXQIFKJTAEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-methyl-1H-indol-3-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2377975.png)

![4-chloro-N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-N-methylbenzenesulfonamide](/img/structure/B2377977.png)

![N-benzyl-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2377979.png)

![N-[(4-Methyloxan-4-yl)methyl]prop-2-enamide](/img/structure/B2377987.png)

![5-Fluoro-3-methyl-N-[2-(1,2,4-triazol-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2377988.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2377993.png)

![3-Hydroxy-4-[(2-hydroxypropyl)amino]-1$l^{6}-thiolane-1,1-dione; oxalic acid](/img/structure/B2377997.png)